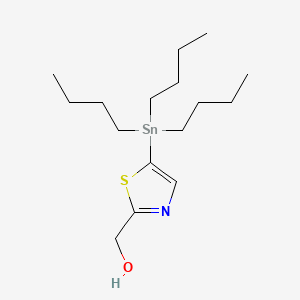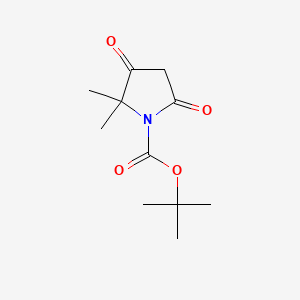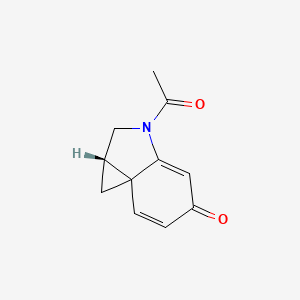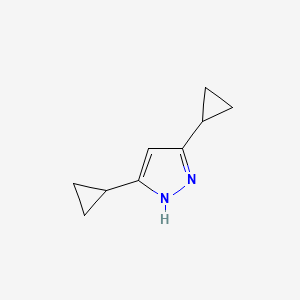
N-NITROSOPYRROLIDINE-D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosopyrrolidine D8, also known as pyrrolidine Nitrosamine Impurities, is a deuterated analogue of N-Nitrosopyrrolidine . It is a cancer-causing agent commonly found in tobacco products and processed meats . This compound is used in analytical chemistry as a labeled internal standard for the quantification of N-Nitrosopyrrolidine in environmental and biological samples .
Synthesis Analysis
N-Nitrosopyrrolidine D8 can be analyzed using GC-MS/MS with Electron Ionization . The analysis of the mechanism suggests that •OH is the main contributor to the indirect oxidation of NPYR by free radical quenching experiment .Molecular Structure Analysis
The molecular formula of N-Nitrosopyrrolidine D8 is C4H6N2O and its molecular weight is 102.12 g/mol . This compound has eight deuterium atoms, which makes it useful for isotopic dilution mass spectrometry (IDMS) analysis .Chemical Reactions Analysis
N-Nitrosopyrrolidine D8 is a yellow liquid with a boiling point of 102-103°C and a melting point of -26°C . It is soluble in organic solvents such as ether and chloroform, but insoluble in water .Physical And Chemical Properties Analysis
The chemical formula of N-Nitrosopyrrolidine D8 is C4H6N2O and its molecular weight is 102.12 g/mol . This compound has eight deuterium atoms, which makes it useful for isotopic dilution mass spectrometry (IDMS) analysis . N-Nitrosopyrrolidine D8 is a yellow liquid with a boiling point of 102-103°C and a melting point of -26°C .Aplicaciones Científicas De Investigación
Desarrollo y Validación de Métodos Analíticos
N-Nitrosopyrrolidine-d8 puede utilizarse para el desarrollo de métodos analíticos y la validación de métodos . Se suministra con datos detallados de caracterización que cumplen con las directrices reglamentarias . Esto lo convierte en una herramienta valiosa en el desarrollo de nuevos métodos analíticos y la validación de los existentes.
Control de Calidad en la Producción de Medicamentos
En la industria farmacéutica, this compound puede utilizarse en aplicaciones de control de calidad (QC) para solicitudes de nuevas drogas abreviadas (ANDA) o durante la producción comercial de nitrosaminas . Ayuda a garantizar la calidad y seguridad de los medicamentos que se producen.
Ciencia Ambiental e Investigación de la Contaminación
This compound se utiliza en la ciencia ambiental e investigación de la contaminación . Se utiliza en estudios que investigan la eliminación de N-nitrosopyrrolidine del agua mediante degradación electrocatalítica .
Investigación del Tratamiento de Agua
This compound se utiliza en la investigación del tratamiento de agua . Se utiliza en estudios que investigan la degradación de N-nitrosopyrrolidine en agua utilizando un reactor de electrodos tridimensional .
Investigación de Subproductos de Desinfección de Agua Potable (N-DBP)
This compound se utiliza en la investigación de subproductos de desinfección que contienen nitrógeno (N-DBP) producidos en el proceso de desinfección de agua potable . Estos subproductos son motivo de preocupación debido a su alta citotoxicidad y genotoxicidad .
Cromatografía Líquida de Alta Resolución Espectrometría de Masas (LC-HRMS)
This compound puede utilizarse en Cromatografía Líquida de Alta Resolución Espectrometría de Masas (LC-HRMS) para la separación, identificación y cuantificación de nueve N-nitrosaminas en agua
Mecanismo De Acción
Target of Action
N-Nitrosopyrrolidine-D8 is a deuterated analogue of N-Nitrosopyrrolidine . It’s known that n-nitrosopyrrolidine, the non-deuterated form, is a nitrosamine compound that is commonly found in tobacco products and processed meats . Nitrosamines are known to interact with DNA, leading to mutations and cancer .
Mode of Action
It’s known that nitrosamines, including n-nitrosopyrrolidine, can cause dna damage, leading to mutations and cancer . They can form DNA adducts or cause DNA strand breaks, which can interfere with DNA replication and transcription .
Biochemical Pathways
Nitrosamines are known to be metabolized in the liver by cytochrome p450 enzymes, leading to the formation of reactive species that can cause dna damage .
Pharmacokinetics
It’s known that nitrosamines are lipophilic and can be absorbed through the gastrointestinal tract, skin, and lungs . They are distributed throughout the body and are metabolized primarily in the liver .
Result of Action
Nitrosamines, including n-nitrosopyrrolidine, are known to cause dna damage, leading to mutations and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of other compounds, pH, temperature, and light exposure can affect its stability and reactivity . Furthermore, individual factors such as age, sex, genetic factors, and health status can influence its absorption, distribution, metabolism, and excretion .
Safety and Hazards
The toxicity of N-Nitrosopyrrolidine D8 is not well studied, but it is assumed to have similar toxicological properties as N-Nitrosopyrrolidine . This compound is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Análisis Bioquímico
Biochemical Properties
N-NITROSOPYRROLIDINE-D8 interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of nitrosamines in vivo, which has been tested in rats
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It has been observed to induce hepatocellular carcinomas and lung adenomas in mice . It also forms DNA adducts that primarily result in A:T to G:C mutations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA. It forms DNA adducts that primarily result in A:T to G:C mutations . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the degradation of this compound exceeded 58.84% under optimal conditions in a three-dimensional electrode reactor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a dose-response study in rats showed that daily oral doses of 10, 3, 1, and 0.3 mg/kg bodyweight/day resulted in incidences of liver cancer of 46, 84, and 32% respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to be involved in the metabolism of nitrosamines in vivo
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-NITROSOPYRROLIDINE-D8 involves the reaction of pyrrolidine-d8 with nitrosating agent.", "Starting Materials": [ "Pyrrolidine-d8", "Nitrosating agent" ], "Reaction": [ "To a solution of pyrrolidine-d8 in anhydrous ether, add the nitrosating agent dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "After completion of the reaction, evaporate the solvent under reduced pressure.", "Purify the resulting crude product by column chromatography using a suitable eluent system.", "Collect the desired product and confirm its identity and purity by spectroscopic methods such as NMR and mass spectrometry." ] } | |
Número CAS |
1219802-09-1 |
Fórmula molecular |
C4H8N2O |
Peso molecular |
108.17 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octadeuterio-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
Clave InChI |
WNYADZVDBIBLJJ-SVYQBANQSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C1([2H])[2H])N=O)([2H])[2H])([2H])[2H])[2H] |
SMILES |
C1CCN(C1)N=O |
SMILES canónico |
C1CCN(C1)N=O |
Sinónimos |
N-NITROSOPYRROLIDINE-D8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)


